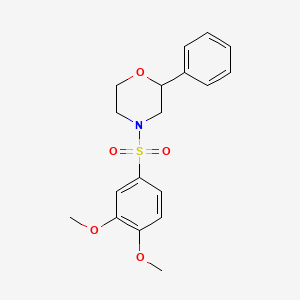

4-((3,4-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((3,4-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine” is a chemical compound with a molecular formula of C14H19NO7S . It has an average mass of 345.368 Da and a monoisotopic mass of 345.088226 Da .

Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, the synthesis of 3,4-dimethoxyphenyl acetonitrile involves decarboxylation, aldoxime reaction, and dehydration reaction . Another method involves the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by reaction with Andersen reagent .Molecular Structure Analysis

The molecular structure of this compound is complex, with a sulfonyl group attached to a phenylmorpholine ring and a dimethoxyphenyl group .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Overview: DMPTS has been investigated as an effective corrosion inhibitor for copper in hydrochloric acid (HCl) solutions. Understanding its protective action is crucial for industrial applications.

Key Findings:- Mechanism : Chemical adsorption is the definitive mechanism of corrosion inhibition by DMPTS. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy reveals specific interactions between DMPTS molecules and copper .

Mecanismo De Acción

Target of Action

Similar compounds such as sulfonamide derivatives have been reported to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .

Mode of Action

Based on the structural similarity to sulfonamide derivatives, it might interact with its targets (like dhfr) and inhibit their function . This inhibition could lead to disruption in the synthesis of nucleotides, affecting DNA replication and cell division.

Biochemical Pathways

This could potentially disrupt DNA replication and cell division .

Result of Action

If it inhibits dhfr, it could potentially lead to disruption in dna replication and cell division, affecting the growth and proliferation of cells .

Propiedades

IUPAC Name |

4-(3,4-dimethoxyphenyl)sulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-22-16-9-8-15(12-17(16)23-2)25(20,21)19-10-11-24-18(13-19)14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHCAOQGQZHYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,4-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776064.png)

![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]acetamide](/img/structure/B2776065.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride](/img/structure/B2776071.png)

![2-(3,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2776072.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2776075.png)

![1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2776078.png)

![3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2776080.png)

![Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate](/img/structure/B2776081.png)